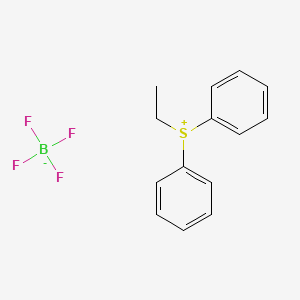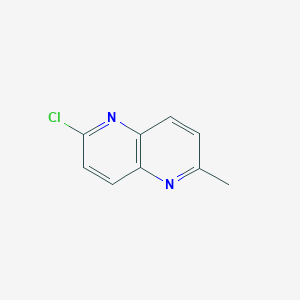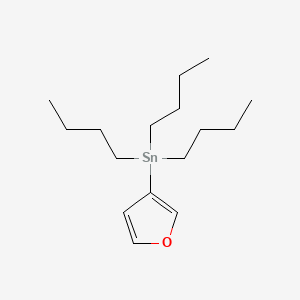
3-Tributylstannylfuran
概述
描述
3-Tributylstannylfuran is an organotin compound that features a furan ring substituted with a tributylstannyl group at the 3-position. This compound is of significant interest in organic synthesis due to its utility in various cross-coupling reactions, particularly the Stille coupling, which is widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tributylstannylfuran typically involves the stannylation of furan derivatives. One common method is the reaction of furan with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
3-Tributylstannylfuran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by various electrophiles, forming new carbon-carbon bonds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction Reactions: The compound can be reduced to form different furan-based structures.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used in the presence of a base such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Stille Coupling Products: Various substituted furans depending on the electrophile used.
Oxidation Products: Furan epoxides or other oxidized derivatives.
Reduction Products: Reduced furan derivatives.
科学研究应用
3-Tributylstannylfuran has several applications in scientific research:
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Stille coupling.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with antibacterial and anticancer properties.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used to study the biological activity of furan derivatives and their potential therapeutic applications.
作用机制
The mechanism of action of 3-Tributylstannylfuran in chemical reactions primarily involves the formation of a palladium complex in Stille coupling reactions. The palladium catalyst facilitates the transfer of the tributylstannyl group to the electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
3,4-Bis(tributylstannyl)furan: This compound has two tributylstannyl groups and is used in similar cross-coupling reactions.
3-Lithiofuran: Another furan derivative used in organic synthesis, particularly in lithiation reactions.
3-Bromofuran: A halogenated furan used in various substitution reactions.
Uniqueness
3-Tributylstannylfuran is unique due to its specific reactivity in Stille coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds. Its stability and ease of handling make it a preferred reagent in many synthetic applications compared to other stannylated or halogenated furans.
属性
IUPAC Name |
tributyl(furan-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKJMLRRQTTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471949 | |
| Record name | Stannane, tributyl-3-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87453-06-3 | |
| Record name | Stannane, tributyl-3-furanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
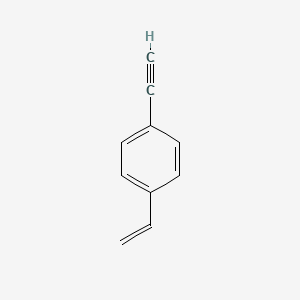
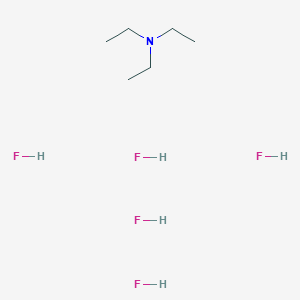
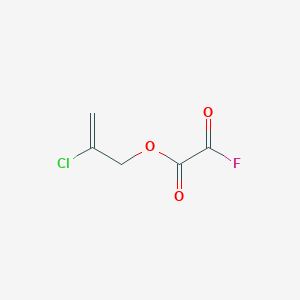
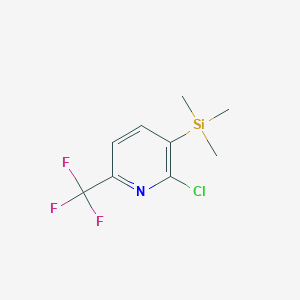
![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)
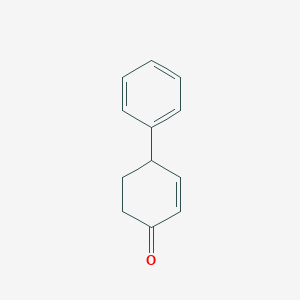
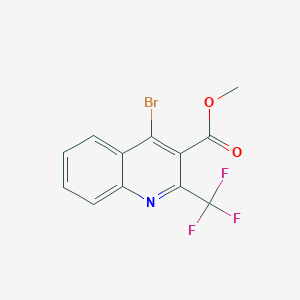
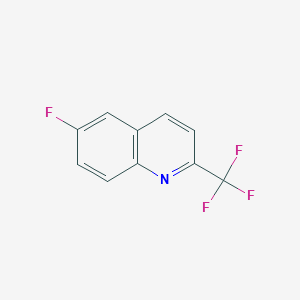
![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)
![(1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1625030.png)
